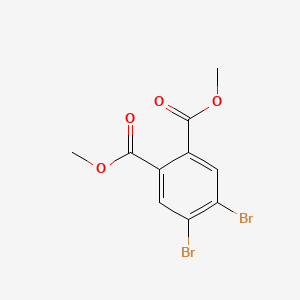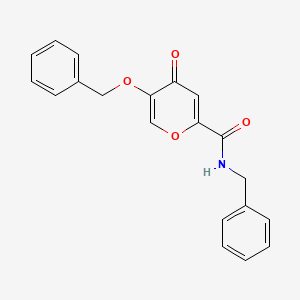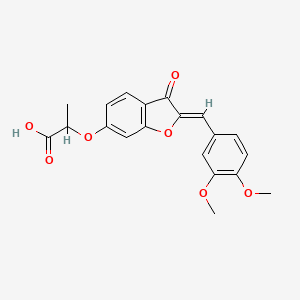
Dimethyl 4,5-dibromophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,5-dibromophthalate (DDBP) is a chemical compound that is used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of around 463.41 g/mol and a melting point of around 120°C. DDBP is a halogenated compound, containing both bromine and chlorine atoms, and is classified as an organobromide. DDBP is widely used in research and laboratory experiments due to its unique properties and uses.
Wissenschaftliche Forschungsanwendungen
Synthesis of Phthalocyanine Compounds
Dimethyl 4,5-dibromophthalate serves as an intermediate in the synthesis of carboxyl-substituted phthalocyanine compounds. The synthesis process involves converting 4,5-Dibromophthalic acid to 4,5-dibromo dimethyl phthalate using thionyl chloride, followed by reaction with cuprous cyanide to yield 4,5-dicyano dimethyl phthalate (Zhang, Wang, Li, Xiao, & Pan, 2014).
Synthesis Process Research
The synthesis of 4,5-Dibromophthalic acid, a precursor to dimethyl 4,5-dibromophthalate, involves electrophilic substitution reaction of o-xylene and bromide, followed by oxidation with potassium permanganate. This synthesis is vital for producing carboxyl-substituted phthalocyanine compounds (Zhang Fe, 2014).
Synthesis of Metal Complexes
Dimethyl 5-aminoisophthalate, a derivative of dimethyl 4,5-dibromophthalate, has been utilized in gold(I) chemistry to form model complexes for macrocyclic gold compounds. This includes the synthesis of diphosphine compound dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate, demonstrating the utility of dimethyl 4,5-dibromophthalate derivatives in complex chemical syntheses (Wiedemann, Gamer, & Roesky, 2009).
Environmental Studies
Research on the environmental impact of dimethyl phthalate esters, related to dimethyl 4,5-dibromophthalate, has been conducted. This includes studies on their degradability by various microorganisms, highlighting the environmental fate of these compounds (Luo, Pang, Gu, Chow, & Vrijmoed, 2009).
Detection in Environmental Samples
Techniques like indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) have been developed for detecting dimethyl phthalate in environmental water samples. This demonstrates the relevance of monitoring dimethyl 4,5-dibromophthalate and its derivatives in environmental studies (Zhang, Liu, Zhuang, & Hu, 2011).
Antibacterial Applications
The synthesis of 1,3-Bis[3-N-acetyl-2-aryl-1,3,4-oxadiazoline-5-yl]benzenes starting from dimethyl isophthalate (a related compound) and their antibacterial activities were investigated. This shows the potential biomedical applications of compounds related to dimethyl 4,5-dibromophthalate (Li, Dan, & Fu, 2008).
Wirkmechanismus
Target of Action
Dimethyl 4,5-dibromophthalate is a synthetic organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that phthalates, a group of chemicals to which dimethyl 4,5-dibromophthalate belongs, can disrupt physiological processes in both animals and humans, even at low environmental concentrations .
Biochemical Pathways
Phthalates are known to interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Result of Action
Phthalates, including dimethyl 4,5-dibromophthalate, are known to disrupt physiological processes in both animals and humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl 4,5-dibromophthalate. For instance, phthalates are generally insoluble and have three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments . The concentrations of phthalates, including Dimethyl 4,5-dibromophthalate, can exhibit significant seasonal variations in the aqueous phases .
Eigenschaften
IUPAC Name |
dimethyl 4,5-dibromobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUAQOPKHCZEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334084 |
Source


|
| Record name | Dimethyl 4,5-dibromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4,5-dibromophthalate | |
CAS RN |
859299-66-4 |
Source


|
| Record name | Dimethyl 4,5-dibromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2473275.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)

![3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2473286.png)




![1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2473293.png)

